molecular formula C25H24N4OS B11433250 3-amino-6-benzyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11433250
M. Wt: 428.6 g/mol
InChI Key: VTNHLKAKESLGBF-UHFFFAOYSA-N
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Description

3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a methylphenyl group attached to a thieno[2,3-b]naphthyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]naphthyridine core.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl and Methylphenyl Groups: These groups are attached using Friedel-Crafts alkylation or acylation reactions.

    Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-6-BENZYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H24N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

3-amino-6-benzyl-N-(3-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C25H24N4OS/c1-16-6-5-9-19(12-16)27-24(30)23-22(26)20-13-18-15-29(14-17-7-3-2-4-8-17)11-10-21(18)28-25(20)31-23/h2-9,12-13H,10-11,14-15,26H2,1H3,(H,27,30)

InChI Key

VTNHLKAKESLGBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N

Origin of Product

United States

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